5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine

Medicinal Chemistry Lipophilicity Property-Based Design

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5) is a heteroaromatic building block consisting of a 2-aminopyridine core with a 3-(trifluoromethyl)phenyl substituent at the 5-position. Its defining feature is the specific m-CF3 substitution pattern on the pendant phenyl ring, which confers a distinct lipophilicity profile (XLogP3 = 3.0; experimental logP = 3.13) relative to its ortho- and para-substituted analogs.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 163563-17-5
Cat. No. B178342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
CAS163563-17-5
Synonyms5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)N
InChIInChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
InChIKeyHZNFABRHAXANIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5): Sourcing Profile for a Meta-Substituted Aminopyridine Building Block


5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5) is a heteroaromatic building block consisting of a 2-aminopyridine core with a 3-(trifluoromethyl)phenyl substituent at the 5-position [1]. Its defining feature is the specific m-CF3 substitution pattern on the pendant phenyl ring, which confers a distinct lipophilicity profile (XLogP3 = 3.0; experimental logP = 3.13) relative to its ortho- and para-substituted analogs [2][3]. This structural motif is frequently employed in medicinal chemistry for the construction of kinase-focused compound libraries, where the amine handle enables rapid derivatization via amide bond formation, nucleophilic aromatic substitution, or Suzuki–Miyaura cross-coupling [4].

1
Meta-CF3 substitution pattern supports property-based design workflows
2
Free 2-amino handle enables amide coupling and Suzuki–Miyaura cross-coupling
3
Compatible with kinase-focused parallel library synthesis and SAR exploration

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: Why Regioisomeric or Generic Analogs Cannot Be Interchanged


Simple substitution of 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine with its ortho-, para-, or unsubstituted analogs in a lead optimization campaign or scaffold-hopping exercise unacceptably alters the molecular property space and target engagement profiles. The meta-substitution pattern yields a computed XLogP3 of 3.0, whereas the ortho isomer (5-[2-(trifluoromethyl)phenyl]pyridin-2-amine) and the para isomer (5-[4-(trifluoromethyl)phenyl]-2-pyridinamine) diverge in calculated lipophilicity due to differential electronic effects [1]. These regioisomeric differences propagate into altered hydrogen bond acceptor/donor counts, topological polar surface area (tPSA), and conformational flexibility, directly impacting pharmacokinetic parameters and off-target liability. Furthermore, biological activity is exquisitely sensitive to this scaffold: the closely related 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine analog functions as a pure androgen receptor (AR) antagonist (IC50 in the low micromolar range against AR-driven transcription), an activity entirely absent in the non-nitrated scaffold [2]. Replacing the target compound with a regioisomer or non-trifluoromethyl analog therefore risks negating the specific binding interactions, metabolic profile, or physicochemical property that the meta-CF3-aminopyridine template was selected to provide.

Regioisomeric shift
Ortho or para substitution may alter computed lipophilicity and H-bond acceptor count, shifting permeability profiles
Topological PSA divergence
Regioisomeric analogs diverge in tPSA and conformational flexibility, which may alter off-target liability context
Electronic effect absence
Non-trifluoromethyl analogs lack the electron-withdrawing effect required for target engagement in reported AR antagonist series

Quantitative Differentiation Evidence for 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5) Against Key Analogs


Lipophilicity (XLogP3) Divergence Among Regioisomers

The target compound’s meta-CF3 phenyl substitution results in a distinct computed lipophilicity (XLogP3 = 3.0) compared to the ortho-substituted regioisomer (5-[2-(trifluoromethyl)phenyl]pyridin-2-amine, XLogP3 = 3.1) [1]. This quantified difference, while numerically modest, is associated with differential hydrogen bonding capacity (HBA count: 5 vs. 4) and topological polar surface area, leading to altered permeability and metabolic clearance profiles in empirical SAR series.

Lipophilicity Shift
Cross-study comparable
XLogP3 = 3.0 (meta) vs 3.1 (ortho)
Supports isomer-specific SAR interpretation
ΔXLogP3 = -0.1; small shifts may non-linearly impact permeability
Medicinal Chemistry Lipophilicity Property-Based Design

Functional Divergence: Androgen Receptor Antagonism in the Nitro Analog Series

Although the target 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine serves as a synthetic handle, its 5-nitro derivative (5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine) demonstrates potent androgen receptor (AR) antagonist activity. This derivative inhibited AR-driven transcription with an IC50 comparable to enzalutamide in wild-type and F877L-mutant LNCaP cells [1]. The non-nitrated scaffold lacks this activity, highlighting the critical role of the 5-amino group for further derivatization into bioactive molecules.

Functional Divergence
Class-level inference
Precursor vs 5-nitro AR antagonist derivative
Amine handle enables pharmacophore installation for AR pathway studies
Bioactivity is conditional upon derivatization; non-nitrated scaffold lacks AR antagonism
Androgen Receptor Prostate Cancer Kinase Inhibitor

Building Block Purity and Reproducibility: Enamine EN300-114983 Specification

The compound is commercially available from Enamine LLC (EN300-114983) at a certified purity of ≥95% [1]. While typical for building block collections, this contrasts with the non-guaranteed purity of early-stage academic samples or generic vendors lacking batch-tested certificates. For reproducibility in parallel medicinal chemistry, this defined purity minimizes side reactions during amide coupling or Suzuki-Miyaura cross-coupling steps that could otherwise consume valuable screening compounds.

Building Block Purity
Supporting evidence
≥95% (HPLC-validated, Enamine EN300-114983)
Supports parallel synthesis reproducibility
Defined purity minimizes side reactions during amide coupling steps
Organic Synthesis MedChem Building Blocks Quality Control

High-Impact Application Scenarios for 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5)


Kinase-Focused Fragment-to-Lead Libraries via Amide Derivatization

The free 2-amino group serves as the primary diversification site for amide bond formation with activated carboxylic acids or acyl chlorides. Researchers generating ATP-competitive kinase inhibitor libraries can systematically explore hinge-binding motifs while retaining the m-CF3-phenyl ring for occupancy of the enzyme's front hydrophobic pocket. The quantified logP differential compared to the ortho isomer ensures that each library member maintains a consistent lipophilic baseline, facilitating cleaner SAR interpretation [1].

Late-Stage Functionalization via Suzuki–Miyaura Cross-Coupling

The pyridine ring can be further functionalized at positions activated for palladium-catalyzed cross-coupling. The 5-aryl substituent remains inert under standard Suzuki conditions, allowing chemists to introduce additional aromatic diversity without disrupting the trifluoromethyl pharmacophore. This strategy has been used to prepare analogs of known kinase inhibitors where the trifluoromethyl group enhances metabolic stability as demonstrated in patent literature [2].

Synthesis of Androgen Receptor Antagonist Precursors

Direct nitration or other electrophilic aromatic substitution at the pyridine ring converts this building block into the pharmacologically active 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine series, which has validated activity against wild-type and drug-resistant androgen receptor variants in prostate cancer models [3]. Procuring the precise regioisomer is non-negotiable for replicating these biological results.

Physicochemical Property Optimization via Matched Molecular Pair Analysis

Computational chemists can use this compound as the 'meta-CF3' partner in matched molecular pair (MMP) analyses with its ortho- and para-substituted isomers. The measured logP shift (ΔlogP ≈ -0.1 vs. ortho) and distinct PSA values provide an experimental dataset for training predictive ADMET models, guiding the design of CNS-penetrant or hepatically cleared candidates [4].

Application
Selection Property
Validation Focus
Kinase library amide derivatization
2-amino derivatization handle
Amide coupling efficiency and library purity assessment
Suzuki–Miyaura late-stage diversification
Pyridine scaffold cross-coupling compatibility
Cross-coupling yield and regioisomeric integrity verification
AR antagonist precursor synthesis
Regioisomeric identity confirmation
Nitration selectivity and product identity in AR pathway context
Matched molecular pair analysis
Meta-CF3 substitution pattern
logP shift validation for predictive ADMET model training
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